

# In-Depth Technical Guide: $^{13}\text{C}$ NMR of 2-Methoxy-3-methylphenylboronic acid

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## Compound of Interest

**Compound Name:** 2-Methoxy-3-methylphenylboronic acid

**Cat. No.:** B1323003

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This technical guide provides a detailed analysis of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy of **2-Methoxy-3-methylphenylboronic acid**. This document outlines predicted spectral data, comprehensive experimental protocols for acquiring high-quality spectra, and the logical workflow for spectral analysis.

## Predicted $^{13}\text{C}$ NMR Spectral Data

Due to the limited availability of direct experimental data for **2-Methoxy-3-methylphenylboronic acid**, the following table summarizes the predicted  $^{13}\text{C}$  NMR chemical shifts. These predictions are based on established chemical shift ranges for analogous functional groups and substitution patterns on a benzene ring. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

| Carbon Atom        | Predicted Chemical Shift ( $\delta$ , ppm) | Justification   |
|--------------------|--|---|
| C-B                | 130 - 140                                  | The carbon atom directly attached to the boron is typically difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group. |
| C-OCH <sub>3</sub> | 155 - 165                                  | This carbon is deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group.   |
| C-CH <sub>3</sub>  | 135 - 145                                  | The chemical shift is influenced by the attached methyl group and its position relative to the other substituents.  |
| C <sub>4</sub>     | 125 - 135                                  | Aromatic carbon chemical shifts are generally found in this region.   |
| C <sub>5</sub>     | 115 - 125                                  | Aromatic carbon chemical shifts are generally found in this region.   |
| C <sub>6</sub>     | 110 - 120                                  | Aromatic carbon chemical shifts are generally found in this region.   |
| -OCH <sub>3</sub>  | 55 - 65                                    | The carbon of the methoxy group typically appears in this range.[1]   |
| -CH <sub>3</sub>   | 15 - 25                                    | The carbon of the methyl group attached to the aromatic   |

ring is expected in this upfield region.

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## Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy

Obtaining high-resolution  $^{13}\text{C}$  NMR spectra of arylboronic acids requires careful attention to the experimental setup to minimize issues such as oligomerization.[\[2\]](#)

### 1. Sample Preparation:

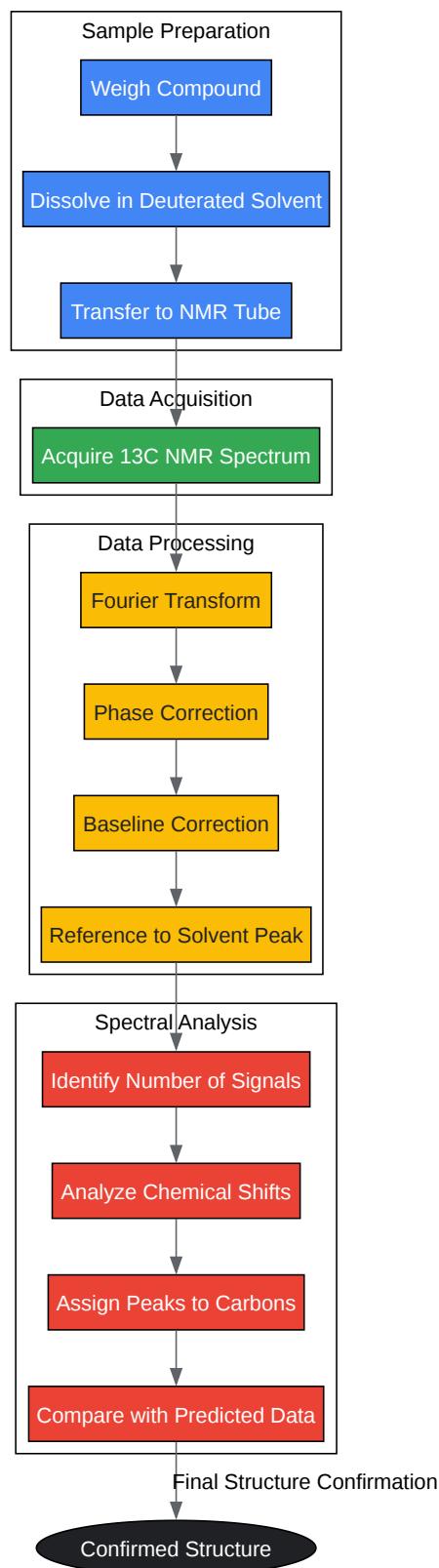
- Solvent Selection: The choice of a suitable deuterated solvent is critical. Common solvents for boronic acids include DMSO-d6, Methanol-d4, or CDCl3. The solubility of the compound and potential for hydrogen bonding should be considered. For arylboronic acids, which have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, the choice of solvent can significantly impact the quality of the spectrum.[\[2\]](#)
- Concentration: A relatively low concentration (e.g., 10-20 mg in 0.6-0.7 mL of solvent) is advisable to reduce intermolecular interactions that can lead to peak broadening.[\[2\]](#)
- Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.[\[2\]](#)
- Procedure:
  - Weigh approximately 10-20 mg of **2-Methoxy-3-methylphenylboronic acid** into a clean, dry NMR tube.
  - Add approximately 0.6 mL of the chosen deuterated solvent.
  - Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
  - If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[\[2\]](#)

### 2. NMR Spectrometer Setup and Data Acquisition:

- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.
- Acquisition Parameters:
  - Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the expected chemical shift range for all carbon atoms.
  - Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be necessary for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope and to ensure a good signal-to-noise ratio.
  - Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically used to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration if desired.
  - Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the  $^{13}\text{C}$  NMR spectrum of **2-Methoxy-3-methylphenylboronic acid**.



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Caption: Logical workflow for  $^{13}\text{C}$  NMR analysis.

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## References

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